molecular formula C14H8Cl2N2O2 B11401248 N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide

N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide

Cat. No.: B11401248
M. Wt: 307.1 g/mol
InChI Key: QVUWTGUMLGWBHM-UHFFFAOYSA-N
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Description

N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide typically involves the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. One common method includes the reaction of 2-aminophenol with 2,3-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. After completion, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide: shares structural similarities with other benzoxazole derivatives such as:

Uniqueness

    This compound: is unique due to the presence of two chlorine atoms on the benzene ring, which can influence its reactivity and biological activity. .

Properties

Molecular Formula

C14H8Cl2N2O2

Molecular Weight

307.1 g/mol

IUPAC Name

N-(1,2-benzoxazol-3-yl)-2,3-dichlorobenzamide

InChI

InChI=1S/C14H8Cl2N2O2/c15-10-6-3-5-9(12(10)16)14(19)17-13-8-4-1-2-7-11(8)20-18-13/h1-7H,(H,17,18,19)

InChI Key

QVUWTGUMLGWBHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)NC(=O)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

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